molecular formula C18H29F6N2OP B13899114 (S)-3-(2,6-Diethylphenyl)-1-(1-hydroxy-3-methylbutan-2-yl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)

(S)-3-(2,6-Diethylphenyl)-1-(1-hydroxy-3-methylbutan-2-yl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)

Cat. No.: B13899114
M. Wt: 434.4 g/mol
InChI Key: JZXZTICJFRGPKE-UHFFFAOYSA-N
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Description

(S)-3-(2,6-Diethylphenyl)-1-(1-hydroxy-3-methylbutan-2-yl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) is a complex organic compound that belongs to the class of imidazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2,6-Diethylphenyl)-1-(1-hydroxy-3-methylbutan-2-yl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Diethylphenyl Group: The diethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using diethylbenzene and an appropriate alkylating agent.

    Addition of the Hydroxy-Methylbutan-2-yl Side Chain: This step involves the reaction of the imidazole derivative with a suitable alcohol or alkyl halide to introduce the hydroxy-methylbutan-2-yl side chain.

    Formation of the Hexafluorophosphate Salt: The final step involves the reaction of the imidazolium compound with hexafluorophosphoric acid to form the hexafluorophosphate salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the imidazole ring or the phenyl group, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the imidazole nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

    Catalysis: Imidazolium salts are often used as catalysts in organic synthesis, particularly in ionic liquid form.

    Material Science: These compounds can be used in the development of advanced materials, such as conductive polymers and nanomaterials.

Biology

    Antimicrobial Agents: Some imidazolium salts exhibit antimicrobial properties and can be used in the development of new antibiotics.

    Enzyme Inhibition: These compounds may act as inhibitors for certain enzymes, making them useful in biochemical research.

Medicine

    Drug Development: The unique structure of this compound makes it a potential candidate for drug development, particularly for targeting specific biological pathways.

    Therapeutics: Imidazolium salts have been explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry

    Electrolytes: These compounds can be used as electrolytes in batteries and fuel cells.

    Solvents: Imidazolium-based ionic liquids are used as solvents in various industrial processes due to their unique properties.

Mechanism of Action

The mechanism of action of (S)-3-(2,6-Diethylphenyl)-1-(1-hydroxy-3-methylbutan-2-yl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-3-methylimidazolium hexafluorophosphate: Another imidazolium salt with similar applications in catalysis and material science.

    1-Ethyl-3-methylimidazolium tetrafluoroborate: Known for its use as an ionic liquid in various chemical processes.

    1-Hexyl-3-methylimidazolium chloride: Used in the development of advanced materials and as a solvent in industrial applications.

Uniqueness

The uniqueness of (S)-3-(2,6-Diethylphenyl)-1-(1-hydroxy-3-methylbutan-2-yl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) lies in its specific structural features, such as the diethylphenyl group and the hydroxy-methylbutan-2-yl side chain

Properties

Molecular Formula

C18H29F6N2OP

Molecular Weight

434.4 g/mol

IUPAC Name

2-[3-(2,6-diethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]-3-methylbutan-1-ol;hexafluorophosphate

InChI

InChI=1S/C18H29N2O.F6P/c1-5-15-8-7-9-16(6-2)18(15)20-11-10-19(13-20)17(12-21)14(3)4;1-7(2,3,4,5)6/h7-9,13-14,17,21H,5-6,10-12H2,1-4H3;/q+1;-1

InChI Key

JZXZTICJFRGPKE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2CC[N+](=C2)C(CO)C(C)C.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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